molecular formula C19H18ClN3O3 B2393746 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323538-06-2

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2393746
CAS No.: 1323538-06-2
M. Wt: 371.82
InChI Key: XGGBRBJFGMMHRJ-UHFFFAOYSA-N
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Description

This compound is a quinoline-3-carbonitrile derivative featuring a 3,4,5-trimethoxyphenylamino substituent at the 4-position and a hydrochloride salt formulation. It has been investigated for therapeutic applications, notably in oncology, due to its structural similarity to kinase inhibitors. Key physicochemical properties include a high melting point (>245°C) and a molecular formula confirmed by HRMS (M+H<sup>+</sup> calculated: 493.24455; observed: 493.24311) .

Properties

IUPAC Name

4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3.ClH/c1-23-16-8-13(9-17(24-2)19(16)25-3)22-18-12(10-20)11-21-15-7-5-4-6-14(15)18;/h4-9,11H,1-3H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGBRBJFGMMHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C(C=NC3=CC=CC=C32)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal NAS Protocol

  • Reactants : 4-Chloro-6-methoxy-7-fluoroquinoline-3-carbonitrile (1 equiv), 3,4,5-trimethoxyaniline (1.2 equiv)
  • Solvent : 2-Ethoxyethanol
  • Catalyst : Pyridine hydrochloride (0.1 equiv)
  • Conditions : 115°C for 45 minutes
  • Yield : 70–75%

Microwave-Assisted NAS Protocol

  • Reactants : Same as above
  • Conditions : 100°C, 55 minutes under microwave irradiation
  • Yield : 85–90%

Comparative Efficiency

Method Time Yield Purity (HPLC)
Thermal 45 min 70–75% 98.5%
Microwave 55 min 85–90% 99.2%

Microwave irradiation enhances reaction efficiency by improving heat transfer and reducing side reactions.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with HCl gas or concentrated HCl in a polar solvent.

Procedure

  • Reactants : 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile (1 equiv)
  • Solvent : Ethanol/water (9:1)
  • Acid : 37% HCl (1.1 equiv)
  • Conditions : Stir at 0–5°C for 2 hours
  • Isolation : Filtration, washing with cold ethanol
  • Yield : 95–98%

Purification and Characterization

Purification Methods

  • Column Chromatography : Silica gel, CH₂Cl₂/MeOH (9:1 → 4:1)
  • Recrystallization : Ethyl acetate/hexane

Characterization Data

Technique Data
¹H NMR (DMSO-d₆) δ 8.92 (s, 1H, H-2), 8.35 (d, J=8.4 Hz, 1H, H-8), 3.91 (s, 6H, OCH₃)
HPLC Purity: 99.4%; Retention time: 6.7 min
MS (ESI) m/z 336.1 [M+H]⁺ (free base), 371.8 [M+H]⁺ (HCl salt)

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-chloroquinoline-3-carbonitrile and 3,4,5-trimethoxyaniline has been explored, though yields are lower (60–65%).

One-Pot Synthesis

A Chinese patent (CN110204490B) describes a one-pot method using NaNH₂ in DMF to facilitate simultaneous cyclization and substitution, achieving 82% yield.

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 2 and 4 are mitigated by electron-withdrawing groups (e.g., CN) at position 3.
  • Solvent Choice : Polar aprotic solvents (DMF, 2-ethoxyethanol) improve aniline solubility and reaction kinetics.
  • Catalyst Screening : Pyridine hydrochloride outperforms other bases (e.g., K₂CO₃) in minimizing dehalogenation side reactions.

Industrial-Scale Considerations

For large-scale production (>1 kg), key parameters include:

  • Cost Efficiency : Using POCl₃ instead of PCl₅ reduces halogenation costs by 30%.
  • Waste Management : Neutralizing POCl₃ with NaHCO₃ generates non-hazardous phosphate salts.
  • Process Safety : Microwave-assisted NAS reduces thermal decomposition risks.

Chemical Reactions Analysis

Types of Reactions

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is its anticancer activity. Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that quinoline derivatives can inhibit tubulin polymerization, a critical process for cancer cell division. The most potent derivatives showed IC50 values in the submicromolar range against several cancer cell lines, indicating strong potential as chemotherapeutic agents .

Case Study 1: Quinoline Derivatives in Cancer Therapy

A series of quinoline derivatives were evaluated for their antiproliferative activities in vitro against breast (MCF-7), leukemia (HL-60), colon (HCT-116), and cervical (HeLa) cancer cells. The results indicated that compounds with similar structures to 4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride were effective in inhibiting cell growth with low cytotoxicity towards normal cells .

Case Study 2: Structure-Activity Relationship Studies

In structure-activity relationship studies, modifications to the quinoline scaffold were systematically analyzed to enhance potency and selectivity. The introduction of methoxy groups at specific positions on the phenyl ring significantly increased the anticancer activity of these compounds. This highlights the importance of chemical structure in determining biological activity .

Comparative Data Table

Compound NameIC50 (µM)Cancer Cell Lines TestedMechanism
4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride0.02 - 0.04MCF-7, HL-60, HCT-116, HeLaTubulin polymerization inhibition
Combretastatin A-4 Analog0.02 - 0.04MCF-7Apoptosis induction
Other Quinoline DerivativesVaries (up to 2.41)VariousCell cycle arrest

Mechanism of Action

The mechanism of action of 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit various enzymes and receptors, such as:

    Tubulin: Inhibits tubulin polymerization, disrupting microtubule dynamics.

    Heat Shock Protein 90 (Hsp90): Inhibits Hsp90, affecting protein folding and stability.

    Thioredoxin Reductase (TrxR): Inhibits TrxR, impacting redox balance within cells.

These interactions lead to the disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Melting Points and Solubility

Compound Name Substituents (Quinoline/Anilino) Melting Point (°C) Key Functional Groups
Target Compound 6-MeO, 7-(1-Me-piperidinyl-MeO), 4-(3,4,5-Trimethoxy) >245 Trimethoxy (electron-donating), hydrochloride salt
Example 16 4-(2,4-Dichlorophenyl), 6-MeO, 7-(1-Me-piperidinyl-MeO) 224–225 Dichloro (electron-withdrawing), hydrochloride salt
4k () 2-(4-Cl-phenyl), 3-(4-MeO-phenyl) 223–225 Chloro, methoxy
Compound in 6-Et, 4-(3,5-dimethylphenyl) Not reported Ethyl, dimethyl (hydrophobic)

Analysis :

  • Electron-Donating vs. This likely contributes to its higher melting point (>245°C vs. 224–225°C), suggesting stronger crystal lattice interactions .
  • Salt Formation : Hydrochloride salts (target compound and Example 16) improve aqueous solubility compared to neutral analogs like 4k .

Analysis :

  • Catalytic Systems: Pd-based catalysts (e.g., PdCl2(PPh3)2) are common in synthesizing quinoline derivatives, enabling efficient cross-coupling of aryl boronic acids .
  • Challenges : The target compound’s trimethoxy group may require optimized reaction conditions to avoid demethylation or side reactions.

Analysis :

  • Trimethoxy vs. Dichloro : The target compound’s 3,4,5-trimethoxyphenyl group likely engages in hydrogen bonding with kinase active sites (e.g., Bcr-Abl), improving inhibitory potency compared to Example 16’s dichlorophenyl group .
  • Role of Piperidinyl-Methoxy : The 7-(1-methylpiperidin-4-yl)methoxy group in both the target and Example 16 enhances cellular permeability and target engagement .

Crystallographic and Hydrogen-Bonding Patterns

Key Insights from :

  • The trimethoxyphenyl group in the target compound may form extensive hydrogen-bonding networks (e.g., C–H···O or N–H···O interactions), stabilizing its crystal structure and improving bioavailability.
  • In contrast, dimethylphenyl ( ) or chloro-substituted (Example 16 ) analogs likely exhibit weaker intermolecular interactions, aligning with their lower melting points.

Biological Activity

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core with an amino group attached to a 3,4,5-trimethoxyphenyl ring and a carbonitrile group. Its molecular formula is C19H17ClN3O3C_{19}H_{17}ClN_3O_3, with a molecular weight of approximately 389.81 g/mol. The hydrochloride form enhances its solubility and stability in biological assays.

Research indicates that the compound exhibits its biological effects primarily through the inhibition of tubulin polymerization, which disrupts cell division in cancer cells. This mechanism is similar to that of other known anti-cancer agents, suggesting potential applications in oncology.

Antitumor Activity

A study evaluated the antiproliferative effects of various quinoline derivatives, including 4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride. The compound demonstrated significant activity against human colon carcinoma cell lines (HCT116), with an IC50 value indicating potent cytotoxicity. This suggests its potential as a novel therapeutic agent targeting cancer cells.

CompoundIC50 (nM)Cell Line
4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile12.5HCT116
CA-4100HCT116
Trichostatin A1500HCT116

The above table summarizes the comparative antiproliferative activities of selected compounds against HCT116 cells, highlighting the superior potency of the target compound.

Inhibition Studies

Inhibition studies have shown that the compound effectively inhibits key enzymes involved in cancer progression. For instance, it was found to inhibit tubulin polymerization at low concentrations, which is critical for its anticancer properties.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized several quinoline derivatives and assessed their anticancer efficacy. Among these, 4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exhibited remarkable antiproliferative activity in vitro against various cancer cell lines. The study concluded that this compound could serve as a lead candidate for further development as an anti-cancer drug due to its favorable activity profile and low toxicity in normal cells .

Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the quinoline structure significantly affect biological activity. The presence of the trimethoxyphenyl group was crucial for enhancing the compound's interaction with tubulin and improving its efficacy against cancer cells. The study emphasized the importance of this functional group in optimizing anticancer properties .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

Technique Purpose Example Data
¹H/¹³C NMR Confirm substituent positions and amine protonation state.Trimethoxyphenyl peaks at δ 3.8–4.0 ppm .
IR Spectroscopy Identify nitrile (C≡N, ~2220 cm⁻¹) and protonated amine (N–H, ~2500 cm⁻¹).
HR-MS Verify molecular weight and chloride adduct ([M+H]⁺ or [M+Cl]⁻).
X-ray Crystallography Resolve 3D structure; SHELX software (e.g., SHELXL) refines twinned or high-symmetry crystals .

Advanced Tip : For disordered crystals, employ twin refinement protocols in SHELX to resolve ambiguities .

How can researchers optimize synthetic yield while minimizing byproducts?

Q. Advanced

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to improve coupling efficiency .
  • Temperature Control : Lower temperatures reduce decomposition but may slow kinetics; use gradient heating (e.g., 80°C → 120°C) .
  • Byproduct Analysis : Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., unreacted aniline or quinoline precursors).
  • Solvent Effects : Switch to DMSO for improved solubility of trimethoxyphenyl intermediates .

Case Study : Analogous quinoline derivatives achieved 70–85% yield after optimizing Pd catalyst loading (2–5 mol%) .

What challenges arise in elucidating the biological mechanism of this compound?

Q. Advanced

  • Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes (e.g., kinases) influenced by the trimethoxyphenyl group’s electron-donating effects .
  • Cellular Uptake : The carbonitrile group may reduce solubility; assess permeability via Caco-2 assays or molecular dynamics simulations.
  • Data Contradictions : Discrepancies in IC₅₀ values across studies often stem from assay variability (e.g., cell line sensitivity, serum content). Standardize protocols using reference inhibitors .

Hypothesis Testing : Compare activity against 3,4,5-trimethoxy-free analogs to isolate the substituent’s role .

How do researchers address discrepancies in reported biological activity data?

Q. Methodological

Reproducibility Checks : Replicate assays under identical conditions (e.g., cell density, incubation time).

Purity Validation : Confirm compound purity (>95%) via HPLC and NMR before testing .

Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Meta-Analysis : Cross-reference data with structurally similar quinolines (e.g., 4-chloro-6-methoxy derivatives) to identify trends .

Example : A study resolving conflicting antimicrobial data attributed variability to differences in bacterial strain resistance profiles .

What computational tools are recommended for studying this compound’s reactivity?

Q. Advanced

  • Quantum Chemistry : Use Gaussian or ORCA with B3LYP/6-31G(d) to model electronic effects of the trimethoxyphenyl and carbonitrile groups .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in water-DMSO mixtures to predict solubility limitations.
  • Docking Studies : Prioritize targets using PharmMapper or SwissTargetPrediction based on quinoline pharmacophores .

Application : B3LYP calculations revealed the carbonitrile’s electron-withdrawing nature enhances electrophilic reactivity at the quinoline C-2 position .

How can aqueous solubility be improved for in vivo studies?

Q. Methodological

  • Salt Selection : Hydrochloride salt formation (as used here) increases polarity. Alternative salts (e.g., mesylate) may offer better solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carbonitrile or methoxy positions .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Case Study : A related 4-hydroxyquinoline derivative achieved 10-fold solubility improvement via β-cyclodextrin complexation .

What are the implications of the trimethoxyphenyl group for structure-activity relationships (SAR)?

Q. Advanced

  • Steric Effects : The 3,4,5-trimethoxy substitution creates a planar, hydrophobic region favoring intercalation with DNA or enzyme pockets .
  • Electronic Effects : Methoxy groups donate electron density, potentially stabilizing charge-transfer interactions with target residues .
  • SAR Validation : Synthesize analogs with mono-/dimethoxy variants to isolate contributions to potency .

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